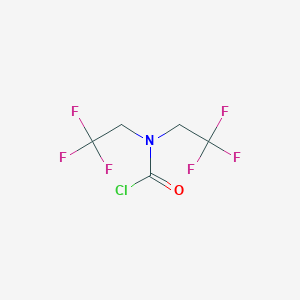
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride is a chemical compound with the molecular formula C5H4ClF6NO. It is known for its unique properties due to the presence of trifluoroethyl groups, which impart significant electron-withdrawing effects. This compound is used in various chemical reactions and has applications in different scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride can be synthesized through the reaction of N,N-bis(2,2,2-trifluoroethyl)amine with phosgene. The reaction typically takes place in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated systems to ensure safety and efficiency. The process includes the careful handling of phosgene, a toxic and hazardous reagent, under stringent safety protocols .
化学反応の分析
Types of Reactions
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamoyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form N,N-bis(2,2,2-trifluoroethyl)carbamic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted carbamoyl derivatives are formed.
Hydrolysis Products: The primary products are N,N-bis(2,2,2-trifluoroethyl)carbamic acid and hydrochloric acid.
科学的研究の応用
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride has several applications in scientific research:
Biology: It is employed in the modification of biomolecules to study their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride involves the formation of reactive intermediates that can interact with various molecular targets. The electron-withdrawing trifluoroethyl groups enhance the reactivity of the carbamoyl chloride, making it a potent electrophile in chemical reactions .
類似化合物との比較
Similar Compounds
- N,N-bis(2-chloroethyl)carbamoyl chloride
- N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride
- Bis(2,2,2-trifluoroethyl) ether
Uniqueness
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride is unique due to the presence of two trifluoroethyl groups, which significantly enhance its reactivity and stability compared to similar compounds. This makes it particularly useful in applications requiring high reactivity and selectivity .
特性
分子式 |
C5H4ClF6NO |
|---|---|
分子量 |
243.53 g/mol |
IUPAC名 |
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride |
InChI |
InChI=1S/C5H4ClF6NO/c6-3(14)13(1-4(7,8)9)2-5(10,11)12/h1-2H2 |
InChIキー |
PMOHCPXREIEFHF-UHFFFAOYSA-N |
正規SMILES |
C(C(F)(F)F)N(CC(F)(F)F)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


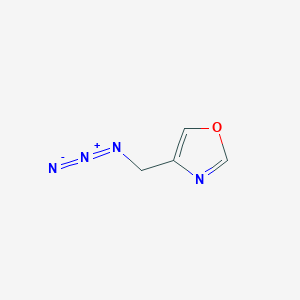
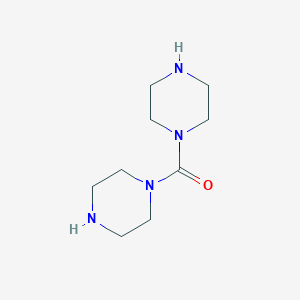
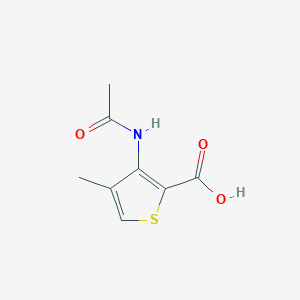

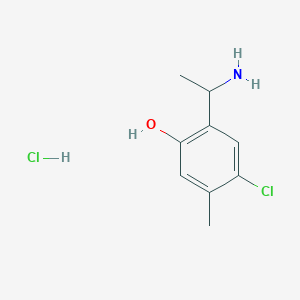
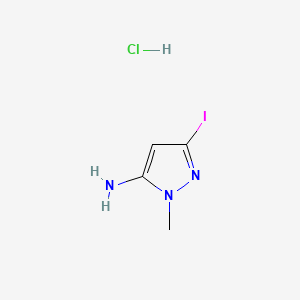
![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B13505946.png)
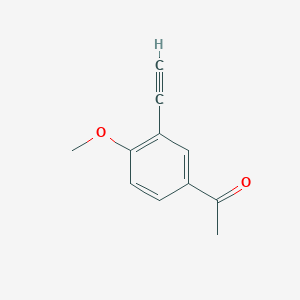

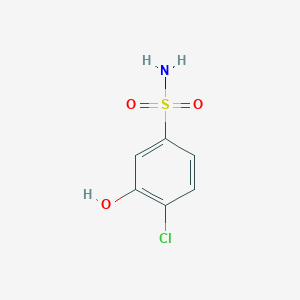

![tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate](/img/structure/B13505984.png)
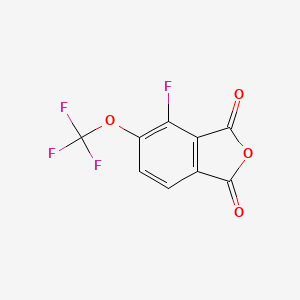
![1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride](/img/structure/B13505995.png)
